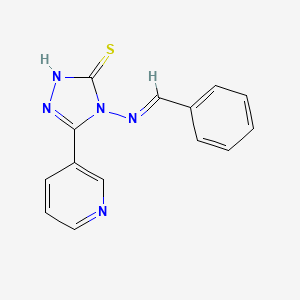![molecular formula C18H18N2O2 B14158085 (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide CAS No. 775290-12-5](/img/structure/B14158085.png)
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound that features a furan ring, an indole moiety, and an enamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Indole Synthesis: The indole moiety is often prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Enamide Formation: The final step involves the coupling of the furan and indole derivatives through a condensation reaction with an appropriate amide precursor under basic conditions to form the enamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The enamide linkage can be reduced to form the corresponding amine.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Halogenated or nitrated indole derivatives
Applications De Recherche Scientifique
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving furan and indole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The furan and indole moieties can interact with various enzymes and receptors, modulating their activity. The enamide linkage allows for the formation of hydrogen bonds and other interactions that stabilize the compound within its target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide: can be compared with other compounds containing furan, indole, and enamide functionalities, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of furan, indole, and enamide functionalities, which confer unique chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
775290-12-5 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
(E)-3-(furan-2-yl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C18H18N2O2/c1-13-4-6-17-16(11-13)14(12-20-17)8-9-19-18(21)7-5-15-3-2-10-22-15/h2-7,10-12,20H,8-9H2,1H3,(H,19,21)/b7-5+ |
Clé InChI |
XXTXZNOEOFGUNM-FNORWQNLSA-N |
SMILES isomérique |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CO3 |
SMILES canonique |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CO3 |
Solubilité |
36.9 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,2,2-trifluoro-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B14158016.png)
![2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B14158022.png)
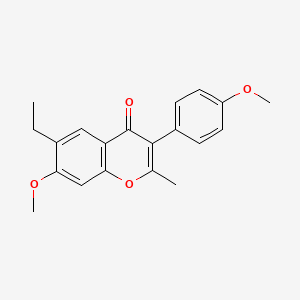
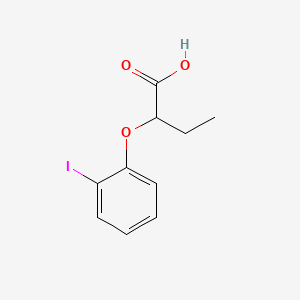
![1-[(3-Methylnaphthalen-2-yl)methyl]piperidine](/img/structure/B14158036.png)
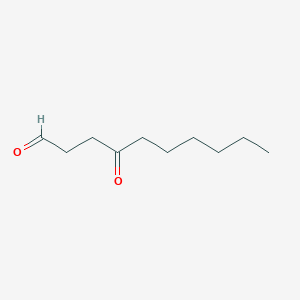
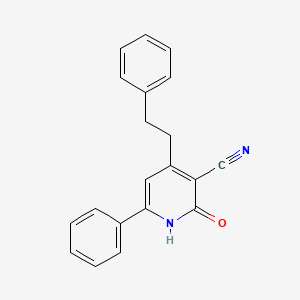
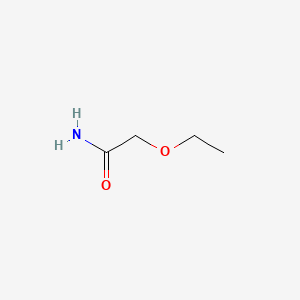
![2-(3-Nitrophenyl)-2-oxoethyl 4-[(4-{[1-(4-methylphenyl)-1-oxopropan-2-yl]oxy}-4-oxobutanoyl)amino]benzoate](/img/structure/B14158049.png)


